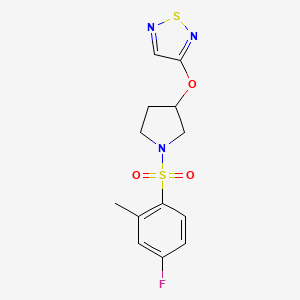
3-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole is a useful research compound. Its molecular formula is C13H14FN3O3S2 and its molecular weight is 343.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of several key components:
- Thiadiazole Moiety : This five-membered ring is known for its diverse biological activities.
- Pyrrolidine Ring : A nitrogen-containing ring that enhances the compound's reactivity.
- 4-Fluoro-2-methylphenylsulfonyl Group : This moiety improves solubility and may influence interactions with biological targets.
The presence of these functional groups contributes to the compound's unique properties and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound may inhibit key enzymes or receptors involved in various cellular processes, leading to its observed effects. For instance:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity.
- Receptor Modulation : The thiadiazole and pyrrolidine moieties may enhance binding affinity to receptors involved in cell signaling pathways.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and related structures exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiadiazole derivatives. In particular:
- Cytotoxicity Studies : Compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, a related compound showed an IC50 value of 29 µM against HeLa cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3d | HeLa | 29 |
| 3c | MCF-7 | 73 |
These findings suggest that the structural features of thiadiazoles play a crucial role in enhancing cytotoxicity.
Study on Thiadiazole Derivatives
A study focused on various thiadiazole derivatives revealed their significant anticancer properties. The compounds were synthesized and evaluated for cytotoxicity using MTT assays against different cancer cell lines. Notably, derivatives containing additional functional groups exhibited enhanced activity due to increased lipophilicity and better interaction with biological targets .
Structure-Activity Relationship (SAR)
Research into the SAR of thiadiazoles has shown that modifications to the core structure can lead to varying degrees of biological activity. For instance, introducing electron-withdrawing groups like fluorine has been associated with improved potency against specific cancer types .
Propiedades
IUPAC Name |
3-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxy-1,2,5-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3S2/c1-9-6-10(14)2-3-12(9)22(18,19)17-5-4-11(8-17)20-13-7-15-21-16-13/h2-3,6-7,11H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQHCFHDCABDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)OC3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














